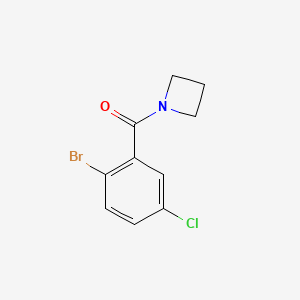
Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone
Descripción general
Descripción
Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone is a useful research compound. Its molecular formula is C10H9BrClNO and its molecular weight is 274.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, facilitates catalytic asymmetric addition of organozinc reagents to aldehydes with high enantioselectivity. This demonstrates the potential of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions, highlighting the role of the azetidine ring in synthetic chemistry (Wang et al., 2008).
Development of Functionalized Compounds
- The synthesis of 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones explores their use as intermediates in creating highly functionalized compounds. These azetidinones can transform into methyl omega-alkylaminopentenoates, showing their versatility in organic synthesis (Dejaegher & de Kimpe, 2004).
Antimicrobial and Antifungal Activities
- Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Shah et al., 2014).
Pharmacological Evaluation
- Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities, suggesting their potential in pharmaceutical applications (Rajasekaran & Murugesan, 2006).
Efficient Synthesis Techniques
- Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrates a rapid and efficient method for preparing pharmacologically active compounds (Mistry & Desai, 2006).
Electrooxidative Processes
- Electrooxidative N-halogenation of 2-azetidinone derivatives presents a method for preparing N-bromo-2-azetidinones, contributing to the field of electrochemistry and synthetic methodologies (Tanaka et al., 2006).
Anti-Tubercular Agents
- Novel azetidinone derivatives containing 1, 2, 4-triazole have been developed and evaluated for anti-tubercular activity, showing effectiveness against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Metabolism Studies
- AZD1979, a compound containing an azetidinyl moiety, showed interesting glutathione-related metabolism in human hepatocytes. This study provides insights into the metabolism of strained heterocycles, including azetidinyl rings (Li et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target transpeptidase enzymes , which play a crucial role in bacterial cell-wall synthesis .
Mode of Action
It can be inferred from related compounds that they operate by forming a covalent adduct with their targets . This interaction could potentially lead to changes in the target’s function, disrupting the normal biochemical processes within the cell.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect the biosynthesis of bacterial cell walls . The downstream effects of this disruption could potentially include cell lysis and death .
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that the compound may lead to the disruption of bacterial cell-wall synthesis, potentially resulting in cell lysis and death .
Action Environment
It is known that similar compounds should be stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Análisis Bioquímico
Cellular Effects
Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs disrupts cell wall synthesis, which is crucial for maintaining cell integrity and function . This disruption can lead to altered cell signaling and gene expression, ultimately affecting cellular metabolism and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms covalent bonds with PBPs, inhibiting their activity and preventing cell wall synthesis . This inhibition triggers a cascade of molecular events, including the activation of stress response pathways and alterations in gene expression, leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to the compound can lead to sustained inhibition of cell wall synthesis and prolonged cellular stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell wall synthesis without causing significant toxicity . At higher doses, toxic effects such as cellular damage and organ dysfunction have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy . These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization is essential for its interaction with target biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-bromo-5-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPSGVJCIOBBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


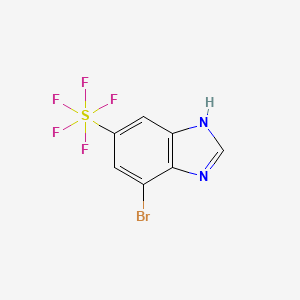
![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)
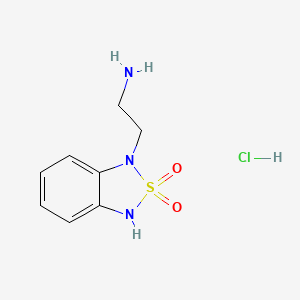
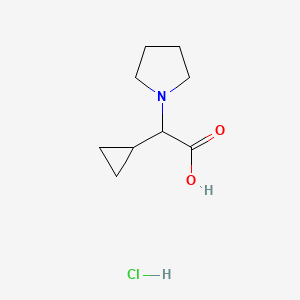
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
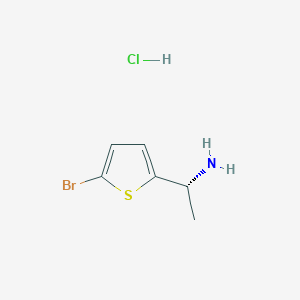
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
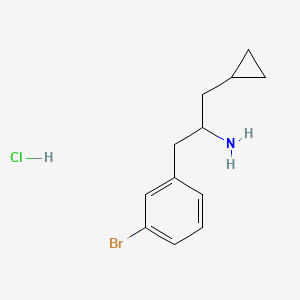
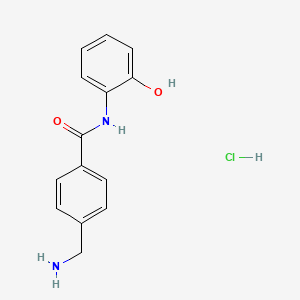
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
